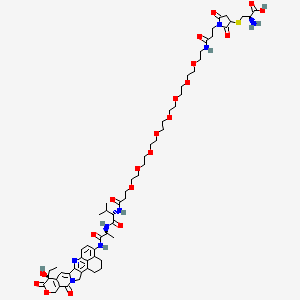

Cysteinyl samrotecan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

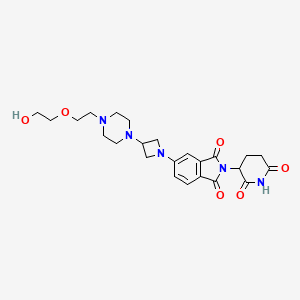

It is designed for the treatment of recurrent or metastatic solid tumors, including metastatic HR-positive breast cancer, HER2-negative breast cancer, cholangiocarcinoma, epithelial ovarian cancer, biliary tract cancer, fallopian tube, peritoneal, and endometrial cancers . This compound targets the B7-H4 protein, which is highly expressed in some solid tumors but has limited expression in normal tissues .

Méthodes De Préparation

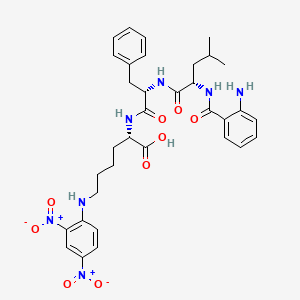

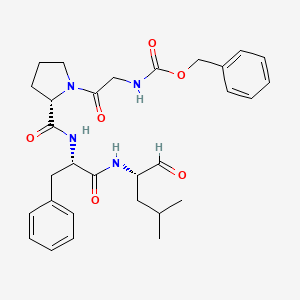

Puxitatug samrotecan drug-linker is synthesized by conjugating a human anti-B7-H4 antibody with a cleavable linker to a topoisomerase I inhibitor, Exatecan . The preparation involves the following steps:

Synthesis of the ADC linker: The linker is designed to be degradable and is synthesized using standard organic synthesis techniques.

Conjugation of the linker to Exatecan: The topoisomerase I inhibitor, Exatecan, is attached to the linker through a series of chemical reactions.

Attachment of the linker-Exatecan conjugate to the antibody: The final step involves conjugating the linker-Exatecan complex to the anti-B7-H4 antibody to form the complete ADC

Analyse Des Réactions Chimiques

Puxitatug samrotecan drug-linker undergoes several types of chemical reactions during its synthesis and application:

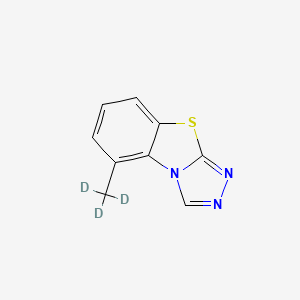

Oxidation and Reduction: These reactions are involved in the synthesis of the linker and the conjugation process.

Substitution: The attachment of Exatecan to the linker and the subsequent conjugation to the antibody involve substitution reactions.

Hydrolysis: The degradable linker is designed to undergo hydrolysis under physiological conditions, releasing the active Exatecan molecule

Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major products formed are the intermediate linker-Exatecan conjugate and the final ADC .

Applications De Recherche Scientifique

Puxitatug samrotecan drug-linker has several scientific research applications, particularly in the field of oncology:

Cancer Treatment: It is being developed for the treatment of various solid tumors, including breast, ovarian, endometrial, and biliary tract cancers

Targeted Therapy: As an ADC, it leverages the selectivity of monoclonal antibodies to deliver chemotherapeutic agents directly to cancer cells, minimizing damage to healthy tissues

Preclinical and Clinical Research: Puxitatug samrotecan drug-linker is used in preclinical studies and clinical trials to evaluate its efficacy and safety in treating different types of cancer

Mécanisme D'action

Puxitatug samrotecan drug-linker exerts its effects through the following mechanism:

Targeting B7-H4 Protein: The anti-B7-H4 antibody component of the ADC binds to the B7-H4 protein on the surface of cancer cells

Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the cleavable linker is degraded, releasing the Exatecan molecule

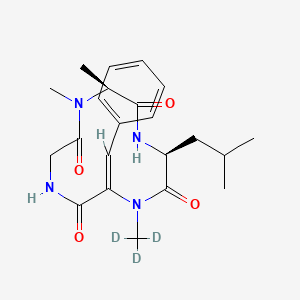

Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, an enzyme involved in DNA replication, leading to DNA damage and cell death

Comparaison Avec Des Composés Similaires

Puxitatug samrotecan drug-linker is unique due to its specific targeting of the B7-H4 protein and the use of Exatecan as the cytotoxic payload. Similar compounds include other ADCs that target different proteins or use different cytotoxic agents:

Trastuzumab emtansine (T-DM1): Targets HER2 protein and uses emtansine as the cytotoxic agent.

Brentuximab vedotin: Targets CD30 protein and uses monomethyl auristatin E (MMAE) as the cytotoxic agent.

Inotuzumab ozogamicin: Targets CD22 protein and uses calicheamicin as the cytotoxic agent

These comparisons highlight the specificity and potential advantages of puxitatug samrotecan drug-linker in targeting B7-H4-expressing tumors.

Propriétés

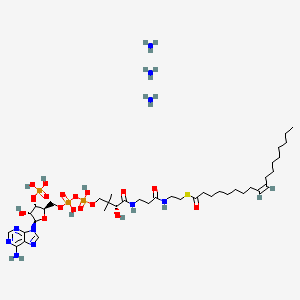

Formule moléculaire |

C60H84N8O20S |

|---|---|

Poids moléculaire |

1269.4 g/mol |

Nom IUPAC |

(2R)-2-amino-3-[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C60H84N8O20S/c1-5-60(79)42-31-46-53-40(33-68(46)56(74)41(42)34-88-59(60)78)38-7-6-8-39-44(9-10-45(64-53)51(38)39)65-54(72)37(4)63-55(73)52(36(2)3)66-49(70)12-15-80-17-19-82-21-23-84-25-27-86-29-30-87-28-26-85-24-22-83-20-18-81-16-13-62-48(69)11-14-67-50(71)32-47(57(67)75)89-35-43(61)58(76)77/h9-10,31,36-37,43,47,52,79H,5-8,11-30,32-35,61H2,1-4H3,(H,62,69)(H,63,73)(H,65,72)(H,66,70)(H,76,77)/t37-,43-,47?,52-,60-/m0/s1 |

Clé InChI |

REAYKXFFPHTHMW-KOKFKPPGSA-N |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SC[C@@H](C(=O)O)N)O |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SCC(C(=O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

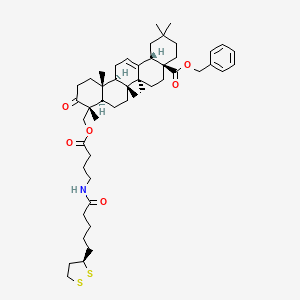

![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)

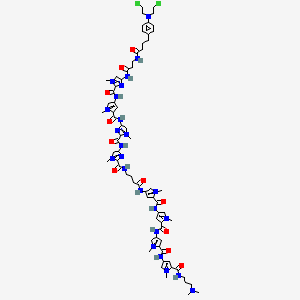

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)